molecular formula C18H30O6 B12441511 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid CAS No. 34668-58-1

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid

Cat. No.: B12441511
CAS No.: 34668-58-1
M. Wt: 342.4 g/mol
InChI Key: QFZISQBFEIXWDM-UHFFFAOYSA-N
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Description

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid: is a complex organic compound with the molecular formula C18H30O6 and a molecular weight of 342.43 g/mol This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common synthetic routes include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the carbon chain.

    Diene Formation: Creation of conjugated diene systems through dehydrogenation reactions.

    Methylation: Addition of methyl groups to specific carbon atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and yields.

    Purification Processes: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation Products: Carbonyl-containing compounds.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated compounds.

Scientific Research Applications

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid has a wide range of applications in scientific research, including:

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

Biology:

    Enzyme Studies: Used to study enzyme-catalyzed reactions involving hydroxylation and methylation.

    Metabolic Pathways: Investigated for its role in metabolic pathways involving fatty acids and lipids.

Medicine:

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Biomarker Research: Studied as a potential biomarker for certain diseases and conditions.

Industry:

    Material Science: Used in the development of new materials with specific chemical and physical properties.

    Agriculture: Investigated for its potential use as a plant growth regulator or pesticide.

Mechanism of Action

The mechanism of action of 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methyl groups play a crucial role in its biological activity. Key aspects of its mechanism of action include:

    Molecular Targets: Enzymes involved in hydroxylation and methylation reactions.

    Pathways Involved: Metabolic pathways related to fatty acid and lipid metabolism.

Comparison with Similar Compounds

Uniqueness: 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid is unique due to its specific combination of hydroxyl, methyl, and diene functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.

Properties

IUPAC Name

12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZISQBFEIXWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70709891
Record name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34668-58-1
Record name 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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